molecular formula C12H20N4O2 B8220390 (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

(S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8220390
M. Wt: 252.31 g/mol
InChI Key: FGJHGFJRZPJLDN-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrrolidine ring. The tert-butyl group is introduced to protect the carboxylate during the synthesis.

  • Step 1: Synthesis of 4-amino-1H-pyrazole

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Formation of the pyrazole ring through cyclization

  • Step 2: Formation of the Pyrrolidine Ring

      Reagents: (S)-proline, tert-butyl chloroformate

      Conditions: Basic conditions, typically using a base like triethylamine

      Reaction: Coupling of the pyrazole ring with the pyrrolidine ring

  • Step 3: Final Coupling and Protection

      Reagents: tert-butyl chloroformate

      Conditions: Mild conditions to avoid decomposition

      Reaction: Introduction of the tert-butyl group to protect the carboxylate

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring high purity and yield. This typically requires optimization of reaction conditions, use of continuous flow reactors, and stringent quality control measures.

Types of Reactions:

    Oxidation: The amino group on the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the pyrazole ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Nitroso or nitro derivatives of the pyrazole ring

    Reduction: Reduced forms of the pyrazole or pyrrolidine rings

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This compound may also influence signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The position of the amino group on the pyrazole ring can significantly influence the compound’s reactivity and biological activity.
  • Biological Activity: Each positional isomer may exhibit different binding affinities and selectivities for biological targets, leading to variations in their pharmacological profiles.
  • Synthetic Routes: The synthesis of each isomer may require different conditions and reagents, affecting the overall yield and purity.

Properties

IUPAC Name

tert-butyl (3S)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHGFJRZPJLDN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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